molecular formula C6H3BrFN3 B2802982 3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine CAS No. 1256822-80-6

3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B2802982
CAS No.: 1256822-80-6
M. Wt: 216.013
InChI Key: QKRFTNZERDLUQL-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine (CAS: 1256822-80-6) is a fluorinated and brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 6 H 3 BrFN 3 , with a molecular weight of 216.01 . This compound is a versatile chemical scaffold, with the bromine and fluorine atoms serving as key handles for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the rapid synthesis of diverse derivative libraries for structure-activity relationship (SAR) studies. The pyrazolo[3,4-b]pyridine core is a privileged structure in drug design due to its similarity to purine bases, allowing it to interact with a wide range of biological targets . Researchers extensively utilize this scaffold to develop novel therapeutic agents. Its derivatives have demonstrated potent biological activities, including antitumor effects through mechanisms such as tubulin polymerization inhibition and kinase inhibition (e.g., Tropomyosin receptor kinases - TRKs, Cyclin-dependent kinases - CDKs) . Furthermore, compounds based on this structure have shown antimicrobial and antioxidant properties in research settings . This product is intended for research applications as a key synthetic intermediate, particularly in the discovery of new kinase inhibitors and anticancer agents. It is offered for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-bromo-5-fluoro-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRFTNZERDLUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-B]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . This intermediate can undergo further reactions to introduce the fluorine atom and complete the synthesis of the target compound.

Industrial Production Methods

Industrial production methods for 3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Derivatives of 3-bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine have been investigated for their potential as anticancer agents. Studies indicate that these compounds can inhibit specific kinases involved in cancer cell proliferation, making them promising candidates for targeted cancer therapies. For instance, research has shown activity against various cancer cell lines, suggesting mechanisms that involve modulation of signaling pathways critical for tumor growth .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial properties. Its ability to disrupt bacterial cell processes positions it as a candidate for developing new antimicrobial agents, especially against resistant strains .

Tuberculosis Treatment : Recent studies have focused on the synthesis of pyrazolo[3,4-B]pyridine derivatives as potential treatments for tuberculosis. These derivatives were shown to exhibit promising antituberculotic activity in vitro against Mycobacterium tuberculosis .

Synthetic Chemistry

Building Block for Complex Molecules : 3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows chemists to create diverse polyheterocyclic systems that are valuable in pharmaceutical development .

Catalytic Applications : The compound has been utilized in catalytic reactions to synthesize new pyrazolo[3,4-B]pyridines. For example, innovative catalytic methods involving metal-organic frameworks have been developed to facilitate the synthesis of these derivatives efficiently .

Data Table: Applications Overview

Application Area Description Research Findings
Anticancer ActivityInhibition of kinases involved in cancer proliferationSignificant activity against various cancer cell lines; ongoing research into specific mechanisms .
Antimicrobial PropertiesPotential use as antimicrobial agentsDisruption of bacterial processes; promising results against resistant strains .
Tuberculosis TreatmentDevelopment of derivatives targeting Mycobacterium tuberculosisIn vitro assays demonstrate effective antituberculotic activity .
Synthetic ChemistryBuilding block for complex heterocyclesUsed in the synthesis of diverse polyheterocyclic systems; enhances drug development capabilities .
Catalytic ApplicationsUtilization in catalytic synthesis methodsEfficient synthesis of new derivatives using novel catalytic strategies .

Case Study 1: Anticancer Activity

In a study published by Rao et al., various derivatives of pyrazolo[3,4-B]pyridine were synthesized and tested for their anticancer properties. The results indicated that certain modifications led to enhanced potency against specific cancer cell lines, highlighting the importance of structural optimization in drug design .

Case Study 2: Tuberculosis Research

A recent publication detailed the synthesis and biological evaluation of a library of pyrazolo[3,4-B]pyridine derivatives aimed at combating tuberculosis. The study utilized molecular docking techniques to predict binding affinities to key enzymes involved in Mycobacterium tuberculosis metabolism, demonstrating the compound's potential as a lead candidate for further development .

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). TRKs are receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. By inhibiting TRKs, the compound can disrupt these cellular processes, leading to potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 3-Bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine with structurally analogous pyrazolo[3,4-b]pyridine derivatives:

Compound Name Substituents Molecular Weight Key Properties Biological Relevance References
3-Bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine Br (C3), F (C5) 230.02* High electronegativity; enhanced metabolic stability Anticancer, kinase inhibition (inferred)
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine Br (C5), Cl (C3) 232.46 Moderate lipophilicity; halogen synergy for target binding Antimicrobial, kinase inhibition
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Br (C4), CF₃ (C3) 275.04 High steric bulk; strong electron-withdrawing effects Drug discovery scaffold
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine Br (C5), CH₃ (C4, C6), NH₂ (C3) 241.09 Increased solubility; NH₂ group for hydrogen bonding Kinase inhibition (e.g., JAK2)
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine Br (C5), I (C3) 329.92 Heavy halogen for radiopharmaceuticals; high molecular weight Diagnostic imaging probes

*Calculated based on formula C₆H₃BrFN₃.

Key Observations:
  • Halogen Effects : Bromine at position 3 or 5 improves electrophilic reactivity, facilitating cross-coupling reactions for further derivatization . Fluorine enhances metabolic stability and bioavailability compared to bulkier halogens like iodine .
  • Substituent Position : Bromine at C3 (as in the target compound) may favor interactions with hydrophobic pockets in kinase domains, while C5 substitution (e.g., 5-Bromo-3-chloro analog) alters binding orientation .
Anticancer Potential:
  • 3-Bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine is hypothesized to inhibit kinases like BRAF or EGFR due to its structural similarity to reported pyrazolo[3,4-b]pyridine-based kinase inhibitors .
  • 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine shows explicit activity against JAK2 kinases, with its NH₂ group critical for ATP-binding site interactions .
Antimicrobial Activity:
  • 5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine exhibits broad-spectrum antibacterial effects, attributed to halogen-mediated disruption of bacterial membrane proteins .

Biological Activity

3-Bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its role as an inhibitor of influenza virus RNA polymerase and its antitubercular properties.

Chemical Structure and Properties

The molecular formula of 3-Bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine is C7H5BrF2N2, featuring a pyrazolo[3,4-b]pyridine core. This structure is significant for its biological interactions and pharmacological properties.

Antiviral Activity

Research indicates that 3-Bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine acts as a PB2 inhibitor , targeting the influenza virus RNA polymerase. This mechanism is crucial for the viral life cycle, making it a promising candidate for antiviral drug development. The compound has shown efficacy in inhibiting viral replication with minimal side effects on human cells, highlighting its potential as a therapeutic agent against influenza infections .

Antitubercular Activity

In studies assessing the antitubercular properties of pyrazolo[3,4-b]pyridines, derivatives including 3-Bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine were evaluated against Mycobacterium tuberculosis (M. tuberculosis). The compound demonstrated significant activity in vitro, with some derivatives showing promising results in inhibiting the growth of drug-resistant strains of M. tuberculosis. Specifically, modifications at various positions on the pyrazole ring enhanced its bioactivity .

Structure-Activity Relationships (SAR)

The biological activity of 3-Bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine can be attributed to specific structural features:

Substituent PositionEffect on ActivityReference
N(1)Methyl substitution enhances antitubercular activity
C(3)Aromatic groups improve binding affinity to target proteins
C(5)Carboxylate groups increase solubility and bioavailability

Study on Influenza Virus

A study highlighted the effectiveness of 3-Bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine as an inhibitor of PB2 protein in the influenza virus. The compound was tested in vitro and showed a dose-dependent inhibition of viral replication with an IC50 value indicating potent activity against various strains of influenza .

Evaluation Against M. tuberculosis

In another study focused on tuberculosis, derivatives of pyrazolo[3,4-b]pyridine were synthesized and screened for their activity against M. tuberculosis H37Rv strain. The results indicated that compounds with specific substitutions exhibited significant inhibitory effects, suggesting that further structural optimization could yield more effective antitubercular agents .

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine, and how are intermediates characterized?

A typical synthesis involves cyclization and halogenation steps. For example, pyrazolopyridine cores can be formed via condensation of hydrazine derivatives with fluorinated pyridine aldehydes under reflux conditions . Bromination is often achieved using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C . Intermediates are characterized using:

  • 1H/13C NMR : To confirm regioselectivity of bromine/fluorine substitution.
  • LC-MS : To verify molecular weight and purity (>95% by HPLC).
  • X-ray crystallography (if crystalline): For unambiguous structural confirmation .

Q. How does the electronic nature of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the fluorine atom (a strong electron-withdrawing group) enhances electrophilicity at the C3 position, facilitating nucleophilic aromatic substitution (SNAr). For example, palladium-catalyzed couplings with arylboronic acids proceed efficiently at 80–100°C in toluene/water mixtures with K2CO3 as a base . Optimization of ligand systems (e.g., XPhos or SPhos) is critical to suppress dehalogenation side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for Sonogashira couplings involving 3-Bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine?

Discrepancies in yields often arise from:

  • Catalyst loading : Over 5 mol% Pd(PPh3)4 may accelerate dehalogenation, reducing yields.
  • Solvent effects : DMF increases reaction rates but promotes side reactions; THF/toluene mixtures balance stability and reactivity .
  • Protecting group strategy : Boc-protected derivatives (e.g., tert-butyl 3-bromo-pyrazolopyridine-1-carboxylate) improve solubility and reduce side reactions, achieving yields up to 88% .

Q. What experimental designs are recommended to study the compound’s potential as a kinase inhibitor scaffold?

  • Molecular docking : Screen against kinase homology models (e.g., JAK2 or EGFR) to predict binding affinity.
  • SAR studies : Synthesize derivatives with varying C3 substituents (e.g., amines, alkynes) and test in enzymatic assays .
  • ADMET profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 cells) to prioritize lead compounds .

Q. How can regioselectivity challenges during functionalization be addressed?

  • Directed ortho-metalation : Use TMPMgCl·LiCl to deprotonate the pyrazole NH, enabling selective C6 functionalization .
  • Protection/deprotection : Temporary THP (tetrahydropyranyl) protection of the pyrazole NH directs electrophiles to the C5 position .

Methodological Guidance

  • Contradiction Analysis : Compare reaction outcomes under inert (N2/Ar) vs. aerobic conditions to identify oxidative side products .
  • Scale-up Challenges : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and facilitate purification .

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